molecular formula C10H14O2 B165716 4-tert-Butylcatechol CAS No. 98-29-3

4-tert-Butylcatechol

Cat. No. B165716
CAS RN: 98-29-3
M. Wt: 166.22 g/mol
InChI Key: XESZUVZBAMCAEJ-UHFFFAOYSA-N
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Patent
US03950437

Procedure details

The procedure of Example 7 was repeated, except 0.2% by weight of dioctyl pyrophosphate was used in place of Na5R'5 (P3O10)2. Consequently, the conversion of para-tert.-butyl phenol was 7.2%, 4-tert.-butyl pyrocatechol was formed in a yield of 75% based on the converted butyl phenol and the conversion of peracetate was 99.0%.
Name
dioctyl pyrophosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1](CCCCCCCC)P(OP([O-])([O-])=O)(=O)OCCCCCCCC.[C:26]([C:30]1[CH:35]=[CH:34][C:33]([OH:36])=[CH:32][CH:31]=1)([CH3:29])([CH3:28])[CH3:27]>>[C:26]([C:30]1[CH:35]=[C:34]([OH:1])[C:33](=[CH:32][CH:31]=1)[OH:36])([CH3:29])([CH3:27])[CH3:28]

Inputs

Step One
Name
dioctyl pyrophosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(P(OCCCCCCCC)(=O)OP(=O)([O-])[O-])CCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.